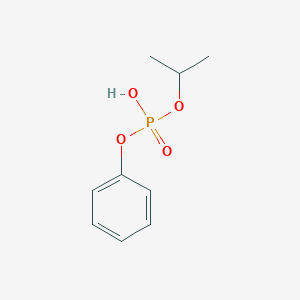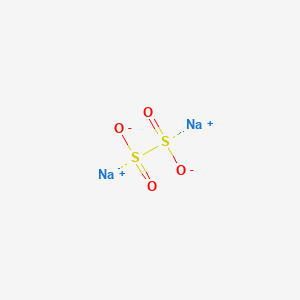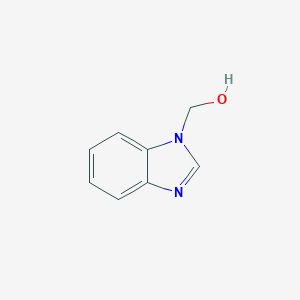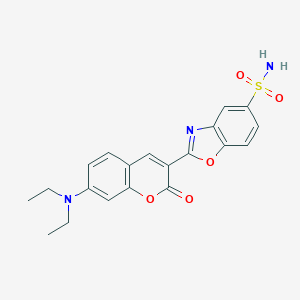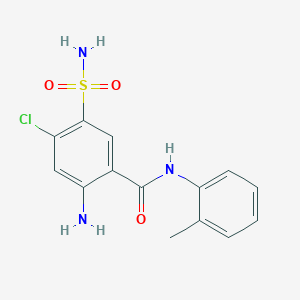
Rishitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Rishitin's Effect on Proton Transport in Potato Plants
This compound, identified as a phytoalexin in potatoes, exhibits significant effects on proton transport. In studies, it has been found to inhibit proton transport in potato tonoplast vesicles by over 95% at a concentration of 100 µM. This inhibition is attributed to an increase in proton conductance rather than an inhibition of the tonoplast ATPase. It also increases proton leakage in potato vacuoles, suggesting a potential role in plant defense mechanisms (Giannini, Nelson, & Spessard, 1995).
This compound's Role in Disease Resistance in Potatoes
This compound has been isolated from tubers of various potato varieties, including those with different late-blight resistance genes. This indicates its role as a broad-spectrum phytoalexin in potatoes, acting in response to infection by Phytophthora infestans. It is evident that potato varieties with different resistance genes (R1, R2, R3, R4) can produce this compound as a defense mechanism (Sato, Tomiyama, Katsui, & Masamune, 1968).
Impact of this compound on Cell Membranes and Cellular Integrity
This compound appears to significantly affect cell membranes, causing rapid effects in potato cells. It has been observed to increase the permeability of liposomes and negatively impact various cell types. This suggests that its primary site of action may be the cell membranes, potentially affecting membrane fluidity (Lyon, 1980).
This compound Synthesis in Potato Plants
Research has shown that this compound synthesis occurs rapidly in various parts of the potato plant, especially following wounding. This indicates an active biochemical pathway for this compound synthesis in response to external stressors, such as slicing or potential pathogen attack (Sakai, Tomiyama, & Doke, 1979).
This compound's Interaction with Calcium in Phytoalexin Accumulation
Calcium ions have been found to enhance the accumulation of this compound in potato tuber tissue treated with specific elicitors. This suggests a regulatory role for calcium in the expression and accumulation of this compound as a phytoalexin, contributing to plant defense mechanisms (Zook, Rush, & Kuc, 1987).
Propriétés
Numéro CAS |
18178-54-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1 |
Clé InChI |
XSCYYIVXGBKTOC-GZZJDILISA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O |
SMILES |
CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |
SMILES canonique |
CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |
melting_point |
65-67°C |
| 18178-54-6 | |
Description physique |
Solid |
Synonymes |
ishitin rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
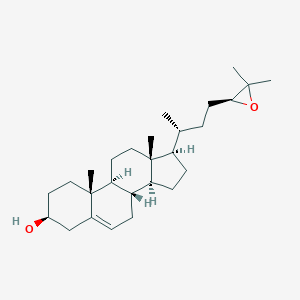

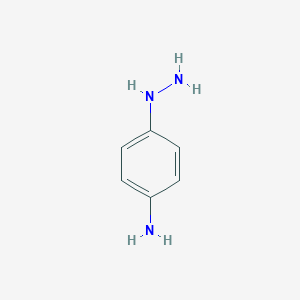

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
